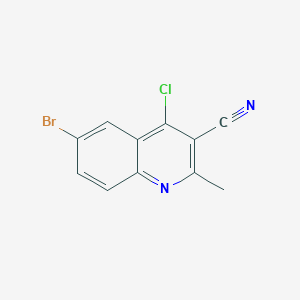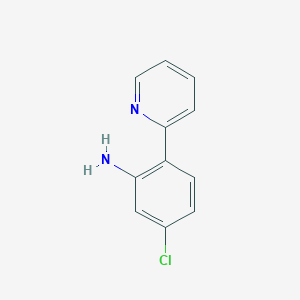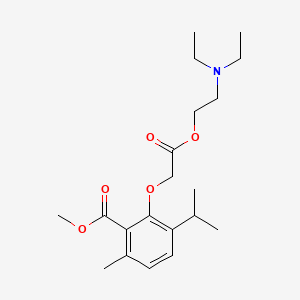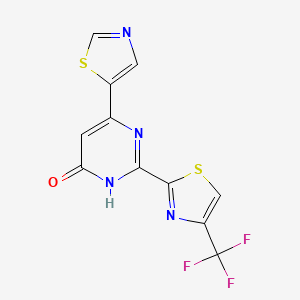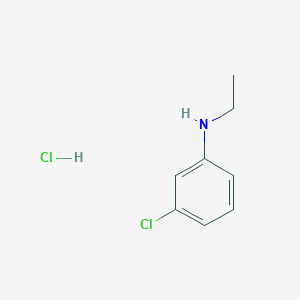
Agn-PC-0niaro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0niaro is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0niaro typically involves chemical reduction methods. One of the most common methods is the reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) as reducing agents . The reaction is carried out in an aqueous solution, and the pH of the reaction mixture is maintained at around 8 to optimize the yield and properties of the nanoparticles .
Industrial Production Methods
Industrial production of this compound often employs green synthesis techniques to ensure eco-friendliness and cost-effectiveness. These methods utilize biological sources, such as plant extracts, to reduce silver ions and produce nanoparticles . This approach not only minimizes the use of hazardous chemicals but also allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0niaro undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the properties of the compound and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Substitution reactions involving this compound often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of silver oxide (Ag2O), while reduction reactions typically yield colloidal silver nanoparticles .
Applications De Recherche Scientifique
Agn-PC-0niaro has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Mécanisme D'action
The mechanism of action of Agn-PC-0niaro involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by generating reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial and anticancer activities . Additionally, this compound can interact with proteins and enzymes, disrupting their normal functions and leading to cell death in targeted cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nanoparticles (AgNPs): Similar to Agn-PC-0niaro in terms of their antimicrobial and catalytic properties.
Gold Nanoparticles (AuNPs): Known for their stability and biocompatibility, often used in medical applications.
Copper Nanoparticles (CuNPs): Exhibits excellent electrical conductivity and is used in electronic applications.
Uniqueness of this compound
This compound stands out due to its unique combination of stability, reactivity, and eco-friendly synthesis methods. Unlike other nanoparticles, this compound can be produced using green synthesis techniques, making it a more sustainable option for various applications .
Propriétés
Numéro CAS |
59734-61-1 |
|---|---|
Formule moléculaire |
C8H11Cl2N |
Poids moléculaire |
192.08 g/mol |
Nom IUPAC |
3-chloro-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |
Clé InChI |
FCPNAVMOUZFJRS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=CC=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
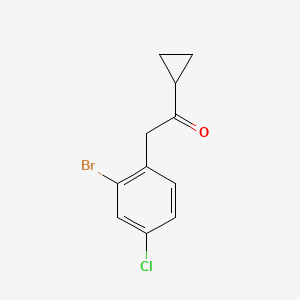
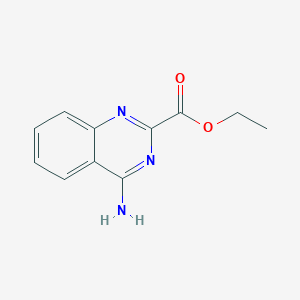
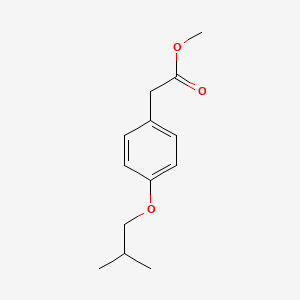
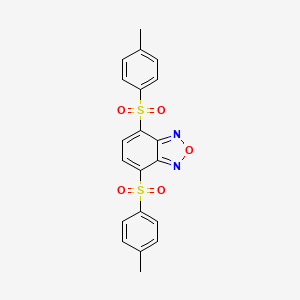
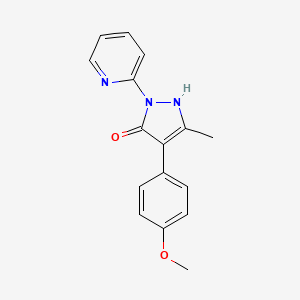
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

